Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate
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Overview
Description
Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-nitrophenyl group and a methylene-3-oxobutanoate moiety
Preparation Methods
The synthesis of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Chemical Reactions Analysis
Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate include other furan derivatives with different substituents on the furan ring or variations in the ester moiety. For example:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a fluorine atom instead of a nitro group, which may alter its chemical reactivity and biological activity.
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid: This compound has a malonic acid moiety instead of the oxobutanoate group, which may affect its solubility and interaction with biological targets.
Properties
CAS No. |
330683-82-4 |
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Molecular Formula |
C16H13NO6 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C16H13NO6/c1-10(18)14(16(19)22-2)9-13-6-7-15(23-13)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3/b14-9+ |
InChI Key |
JKKQVBDHYSROCQ-NTEUORMPSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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